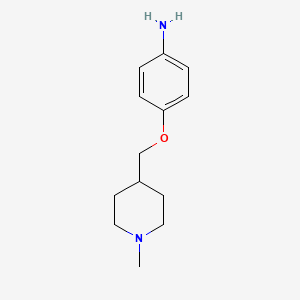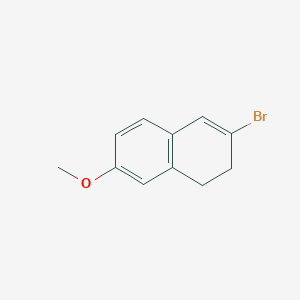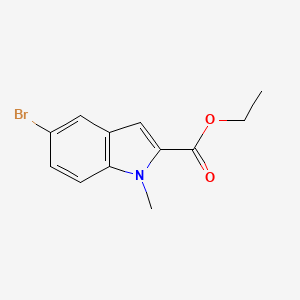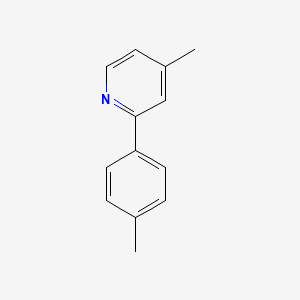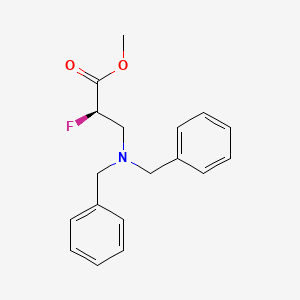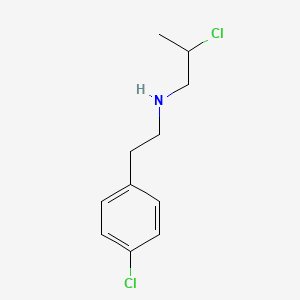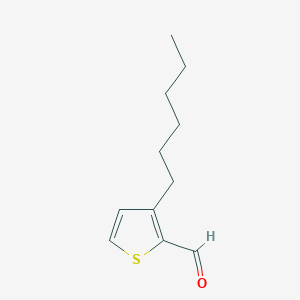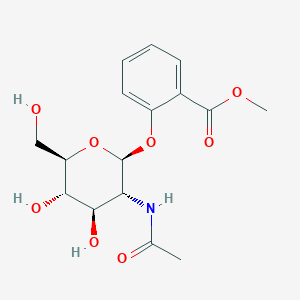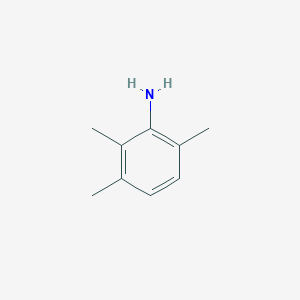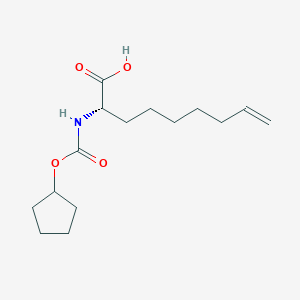
5-羟基-6-甲基吲哚-2-酮
描述
5-Hydroxy-6-methylindolin-2-one (5-HMI) is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of the naturally occurring indole alkaloid, which is commonly found in plants and animals. 5-HMI has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
科学研究应用
阿尔茨海默病治疗
5-羟基-6-甲基吲哚-2-酮衍生物已被设计为乙酰胆碱酯酶(AChE)抑制剂,其结构特征源于多奈哌齐,一种已知的用于临床治疗阿尔茨海默病(AD)的AChE抑制剂。 这些化合物旨在解决神经递质乙酰胆碱的减少,这是AD进展的关键因素 .
抗氧化活性
在寻找具有抗氧化特性的分子时,5-羟基-6-甲基吲哚-2-酮的衍生物在DPPH自由基清除实验中得到了评估。 尽管大多数化合物仅表现出微弱的清除活性,但研究表明增强抗氧化能力的潜在途径 .
抗癌药物开发
5-羟基-6-甲基吲哚-2-酮的某些衍生物已表现出对包括结肠癌、前列腺癌和肺癌在内的人类癌细胞系的强细胞毒性。 特别地,一种化合物表现出低至0.65 µM的IC50值,超过了阳性对照阿霉素的效力,表明其有望进一步开发为抗癌药物 .
神经退行性疾病研究
吲哚核是5-羟基-6-甲基吲哚-2-酮结构的一部分,在神经退行性疾病研究中具有重要意义。 它为各种生物活性分子提供了支架,这些分子在研究阿尔茨海默病等疾病的病理学方面至关重要 .
抗病毒和抗HIV应用
吲哚衍生物,包括与5-羟基-6-甲基吲哚-2-酮相关的衍生物,已显示出抗病毒和抗HIV活性。 这些化合物与多个受体具有高亲和力结合,这有利于开发治疗病毒感染的新药 .
抗菌和抗结核用途
吲哚衍生物的生物学潜力扩展到抗菌和抗结核活性。 这些化合物的多种药理活性使其在寻找治疗细菌感染和结核病的新方法方面具有价值 .
抗糖尿病和抗疟疾疗法
对吲哚衍生物的研究表明它们在抗糖尿病和抗疟疾疗法中的潜力。 合成各种吲哚支架以筛选不同的药理活性,为治疗这些疾病开辟了新的途径 .
植物激素合成
5-羟基-6-甲基吲哚-2-酮衍生物在植物激素的合成中也受到关注,例如吲哚-3-乙酸,它是高等植物中色氨酸降解产生的。 该应用突出了该化合物在农业和植物学研究中的相关性 .
作用机制
Target of Action
5-Hydroxy-6-methylindolin-2-one is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that 5-Hydroxy-6-methylindolin-2-one may also interact with various targets.
Mode of Action
It’s known that indole derivatives can influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-Hydroxy-6-methylindolin-2-one may interact with its targets in a way that influences these biological processes.
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological activities . This suggests that 5-Hydroxy-6-methylindolin-2-one may influence various biochemical pathways, potentially leading to diverse downstream effects.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.
生化分析
Biochemical Properties
5-Hydroxy-6-methylindolin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 5-Hydroxy-6-methylindolin-2-one, have been shown to bind with high affinity to multiple receptors, which can lead to various biological activities such as antiviral, anti-inflammatory, and anticancer effects . The interactions between 5-Hydroxy-6-methylindolin-2-one and these biomolecules are crucial for its biochemical properties and potential therapeutic applications.
Cellular Effects
5-Hydroxy-6-methylindolin-2-one has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation . Additionally, 5-Hydroxy-6-methylindolin-2-one may modulate cell signaling pathways, leading to changes in gene expression and metabolic processes.
Molecular Mechanism
The molecular mechanism of 5-Hydroxy-6-methylindolin-2-one involves its interactions with biomolecules at the molecular level. It can bind to specific receptors and enzymes, leading to enzyme inhibition or activation and changes in gene expression. For instance, molecular modeling studies have shown that indole derivatives can bind to the COX-2 enzyme, which is involved in inflammation and cancer . This binding interaction can result in the inhibition of the enzyme’s activity, thereby exerting anti-inflammatory and anticancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Hydroxy-6-methylindolin-2-one can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the temporal effects of indole derivatives can vary, with some compounds exhibiting prolonged activity while others degrade rapidly . Understanding the temporal effects of 5-Hydroxy-6-methylindolin-2-one is crucial for its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 5-Hydroxy-6-methylindolin-2-one can vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit threshold effects, where low doses may have minimal effects while higher doses can lead to significant biological activities . Additionally, high doses of 5-Hydroxy-6-methylindolin-2-one may result in toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies.
Metabolic Pathways
5-Hydroxy-6-methylindolin-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . Understanding the metabolic pathways of 5-Hydroxy-6-methylindolin-2-one is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 5-Hydroxy-6-methylindolin-2-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments . For instance, membrane transporters play a crucial role in the absorption, distribution, metabolism, and elimination of indole derivatives, including 5-Hydroxy-6-methylindolin-2-one.
Subcellular Localization
The subcellular localization of 5-Hydroxy-6-methylindolin-2-one can influence its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell . Understanding the subcellular localization of 5-Hydroxy-6-methylindolin-2-one is important for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
5-hydroxy-6-methyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-5-2-7-6(3-8(5)11)4-9(12)10-7/h2-3,11H,4H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUOQPKEJKPJKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC(=O)N2)C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446735 | |
| Record name | 5-Hydroxy-6-methyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
439911-02-1 | |
| Record name | 5-Hydroxy-6-methyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



